6alpha-Hydroxypaclitaxel

Overview

Description

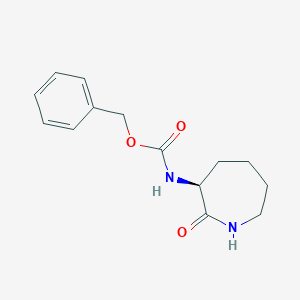

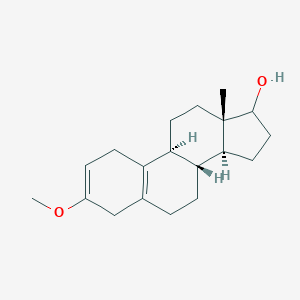

6alpha-Hydroxypaclitaxel is a semi-synthetic derivative of paclitaxel, a natural product isolated from the bark of the Pacific yew tree (Taxus brevifolia). Paclitaxel is a widely-used chemotherapeutic agent for the treatment of a variety of cancers. This compound is a novel analog of paclitaxel that has been shown to be more active than paclitaxel in several preclinical studies. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Scientific Research Applications

Reduced Cytotoxicity and Myelotoxic Effects : Paclitaxel metabolites, including 6alpha-Hydroxypaclitaxel, show reduced cytotoxicity and myelotoxic effects compared to paclitaxel itself. This makes them useful for testing their biological activities and for use as calibration standards in cancer cell lines (Sparreboom et al., 1995).

Enhancement of Paclitaxel's Cytotoxicity : The P-glycoprotein antagonist PSC 833 has been found to increase the plasma concentrations of this compound in patients with refractory cancer, potentially enhancing paclitaxel's cytotoxicity (Kang et al., 2001).

Analytical Tool in Enzymatic Studies : A high-performance liquid chromatographic assay has been developed for analyzing CYP2C8-catalyzed paclitaxel 6alpha-hydroxylation in human liver microsomes or cDNA-expressed P450 enzymes. This aids in enzymatic studies, enhancing our understanding of the metabolism of paclitaxel (Crespi et al., 2006).

Potential as Oral Cancer Drugs : Molecular docking studies have shown that this compound, along with other derivatives, has potential binding features with the mTOR protein, suggesting its use as an oral cancer drug (Fathima et al., 2021).

Synthesis for Therapeutic Research : The synthesis of 6-Hydroxypaclitaxel has been achieved in high yield using DBU in xylenes, facilitating further therapeutic research and development (Yuan & Kingston, 1998).

Impact on Paclitaxel's Pharmacokinetics : Studies have shown that individual differences in paclitaxel metabolism, including that of this compound, are linked to mRNA expression of CYP2C8 and CYP3A4 in human livers. Understanding these variations can help tailor paclitaxel therapy more effectively (Taniguchi et al., 2005).

Impact on Toxicity and Efficacy in Cancer Treatment : The measurement of paclitaxel and its metabolites in human plasma, including this compound, using liquid chromatography/ion trap mass spectrometry, aids in evaluating treatment toxicity and efficiency, especially in women with ovarian cancer undergoing intraperitoneal chemotherapy (Fernández-Peralbo et al., 2014).

Mechanism of Action

Target of Action

6alpha-Hydroxypaclitaxel is a primary metabolite of Paclitaxel . It retains a time-dependent effect on organic anion–transporting polypeptides 1B1/SLCO1B1 (OATP1B1) with similar inhibition potency to Paclitaxel . OATP1B1 is a transporter protein that plays a crucial role in the uptake of various drugs and endogenous compounds.

Mode of Action

This compound interacts with its target, OATP1B1, in a time-dependent manner, similarly to Paclitaxel . . This interaction leads to the inhibition of the transporter protein, affecting the uptake of various compounds.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of OATP1B1 . This inhibition disrupts the normal function of this transporter protein, affecting the uptake and distribution of various endogenous compounds and drugs.

Pharmacokinetics

It is known that the formation of this compound is catalyzed by cytochrome p450 isozymes cyp2c8 and cyp3a4

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of OATP1B1 . This inhibition disrupts the normal function of this transporter protein, potentially affecting the distribution and efficacy of various endogenous compounds and drugs.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the activity of the cytochrome P450 isozymes that metabolize Paclitaxel into this compound

Safety and Hazards

6alpha-Hydroxypaclitaxel is a primary human metabolite of Paclitaxel . It is thought to function by attaching to tubulin and preventing the formation of microtubules, ultimately causing cell cycle interruption and cell death . Paclitaxel, from which this compound is derived, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child .

Future Directions

A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6alpha-hydroxypaclitaxel in human plasma has been developed and validated . This could pave the way for more accurate and efficient pharmacokinetic studies involving this compound in the future.

Biochemical Analysis

Biochemical Properties

6alpha-Hydroxypaclitaxel interacts with the cytochrome P450 isozyme CYP2C8, which is responsible for its formation from Paclitaxel . It also interacts with organic anion–transporting polypeptides 1B1/SLCO1B1 (OATP1B1), but it no longer shows time-dependent inhibition of OATP1B3 .

Cellular Effects

This compound, like Paclitaxel, has been found to have effects on various types of cells, particularly cancer cells . It influences cell function by interacting with transport proteins and potentially affecting cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound is similar to that of Paclitaxel. It interferes with the normal function of microtubule growth . Unlike other tubulin-binding anticancer drugs, which prevent the assembly of tubulin into microtubules, this compound promotes the assembly of tubulin into microtubules and prevents the dissociation of microtubules, blocking cell cycle progression, preventing mitosis, and inhibiting the growth of cancer cells .

Temporal Effects in Laboratory Settings

It is known that this compound retains a time-dependent effect on organic anion–transporting polypeptides 1B1/SLCO1B1 (OATP1B1) with similar inhibition potency to Paclitaxel .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 isozyme CYP2C8 . This enzyme is responsible for the conversion of Paclitaxel to this compound .

Transport and Distribution

This compound interacts with organic anion–transporting polypeptides 1B1/SLCO1B1 (OATP1B1), which may play a role in its transport and distribution within cells .

properties

IUPAC Name |

[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCWHEDPSFRTDA-FJMWQILYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153212-75-0 | |

| Record name | Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, (2aR,3S,4R,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-3,4,11-trihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153212-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxytaxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153212750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-bis(acetyloxy)-1,8,9-trihydroxy-15-{[(2R,3S)-2-hydroxy-3-phenyl-3-(phenylformamido)propanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.-HYDROXYPACLITAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P97L07N47V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

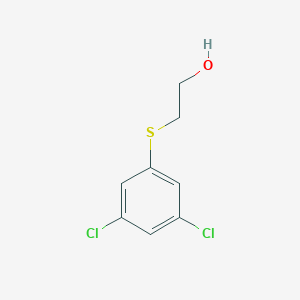

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-oxopropanamide](/img/structure/B21143.png)